

GC-MS Retention Time Guide: 5-Bromo-2-tert-butylphenol

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Compound of Interest

Compound Name: 5-Bromo-2-tert-butylphenol

CAS No.: 30715-50-5

Cat. No.: B1279315

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Comparative Analysis & Method Development Strategy

Executive Summary & Compound Identity

5-Bromo-2-tert-butylphenol is a critical halogenated intermediate, often synthesized via the bromination of 2-tert-butylphenol.[1] Its analysis requires precise discrimination from its starting material (2-tert-butylphenol) and potential regioisomers (e.g., 4-bromo-2-tert-butylphenol).[1]

- Target Compound: **5-Bromo-2-tert-butylphenol**[1][2][3][4][5]
- CAS Number: 30715-50-5[1][2][3][4][5]
- Molecular Formula: C₁₀H₁₃BrO[6]
- Molecular Weight: 229.11 g/mol (Monoisotopic: ~228.01 for ⁷⁹Br)[1][7]

Analytical Challenge: Phenols possess an active hydroxyl (-OH) group capable of hydrogen bonding with active sites in the GC inlet and column, leading to peak tailing.[1] Furthermore,

the ortho-tert-butyl group provides steric shielding, influencing both retention time (RT) and mass spectral fragmentation compared to para-substituted isomers.[1]

Comparative Retention Behavior

The following data compares the retention characteristics of the target compound against its primary synthetic impurities and isomers.

Predicted Elution Order (Non-Polar Phase)

Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, Rxi-5ms, HP-5) Mechanism: Separation primarily by boiling point and van der Waals interactions.

Elution Order	Compound	CAS	Boiling Point (Est.)	Relative Retention (RRT)*
1	2-tert-Butylphenol (Starting Material)	88-18-6	224°C	1.00 (Reference)
2	5-Bromo-2-tert-butylphenol (Target)	30715-50-5	~265°C	1.25 - 1.35
3	4-Bromo-2-tert-butylphenol (Isomer)	2198-66-5	~270°C	1.30 - 1.40
4	4,6-Dibromo-2-tert-butylphenol (Over-brominated)	N/A	>300°C	>1.60

*RRT is calculated relative to the starting material, 2-tert-butylphenol.[1] Exact values depend on the temperature ramp.

Expert Insight: The target compound (5-Bromo) typically elutes slightly earlier than its 4-Bromo isomer on non-polar columns.[1] The ortho-tert-butyl group in the 5-bromo isomer forces the hydroxyl group into a specific conformation, slightly increasing volatility compared to the 4-bromo isomer where the halogen is further removed from the steric bulk.

Stationary Phase Selection Guide

Choosing the right column is critical for peak shape and resolution.[1]

Feature	5% Phenyl (DB-5ms)	Polyethylene Glycol (DB-WAX)	Recommendation
Selectivity	Boiling Point dominant.[1]	Polarity/H-bonding dominant.[1]	DB-5ms
Peak Shape	Slight tailing for free phenols.	Sharp peaks (deactivated).[1]	DB-5ms
Thermal Stability	High (325°C+).[1]	Lower (250°C).[1]	DB-5ms
Suitability	Excellent for separating brominated isomers.[1]	Good for trace analysis of light phenols.[1]	DB-5ms

Mass Spectrometry Profile (EI, 70 eV)

Identification relies on the characteristic bromine isotope pattern and the fragmentation of the alkyl group.[1]

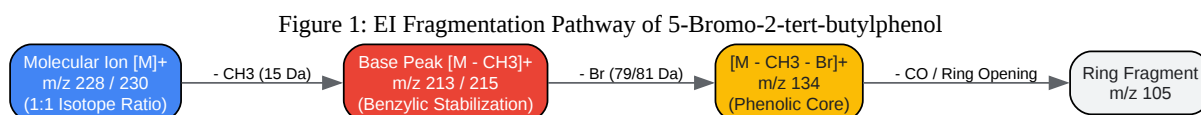
Key Diagnostic Ions

The mass spectrum is dominated by the stability of the aromatic ring and the facile loss of the methyl group from the tert-butyl moiety.[1]

Ion (m/z)	Origin / Fragment	Abundance	Interpretation
228 / 230	[M] ⁺	~20-30%	Molecular Ion. Shows characteristic 1:1 doublet intensity ratio due to ⁷⁹ Br and ⁸¹ Br isotopes.
213 / 215	[M - CH ₃] ⁺	100% (Base)	Base Peak. Loss of a methyl group from the tert-butyl chain. ^[1] This "M-15" loss is the signature of tert-butyl phenols.
134	[M - CH ₃ - Br] ⁺	~15-25%	Loss of both methyl and bromine.
105	[C ₇ H ₅ O] ⁺	~10%	Tropylium-like oxygenated fragment. ^[1]

Fragmentation Pathway

The following diagram illustrates the primary electron ionization (EI) fragmentation pathway used for structural confirmation.



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Caption: The dominant pathway involves the loss of a methyl group to form the stable quinoid-like cation (m/z 213/215).

Validated Experimental Protocol

To ensure reproducible retention times and minimize inlet discrimination, follow this self-validating protocol.

Sample Preparation[1]

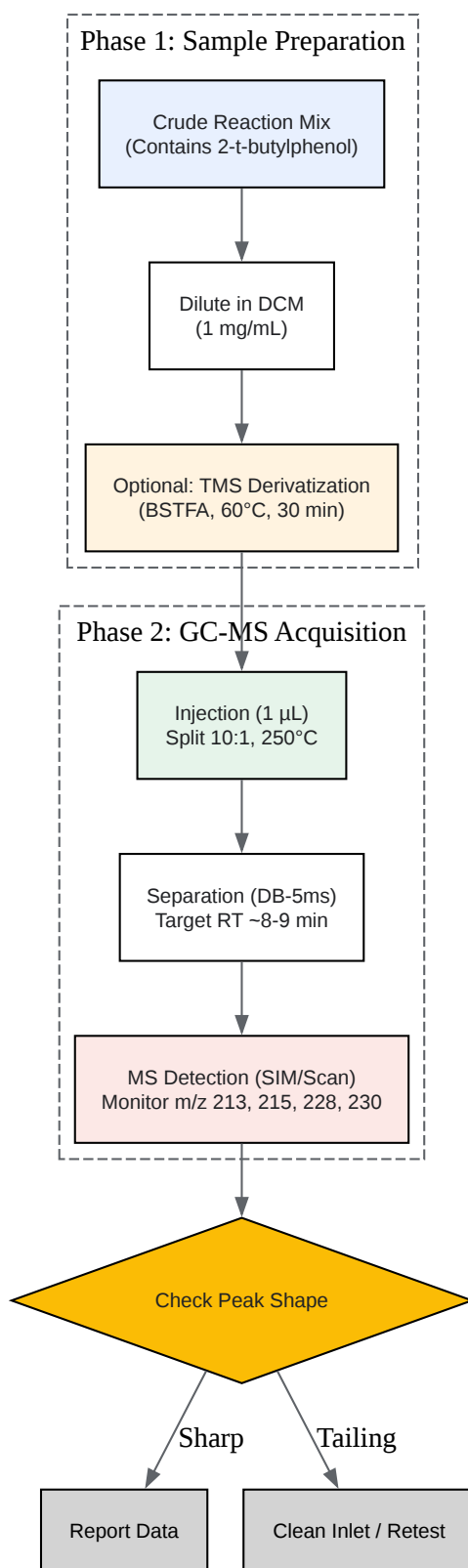
- Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]
- Concentration: 100 µg/mL (ppm).[1]
- Derivatization (Optional but Recommended):
 - Why? Free phenols can adsorb to active sites (glass wool, liner walls).[1]
 - Reagent: BSTFA + 1% TMCS.[1]
 - Condition: Incubate at 60°C for 30 mins.
 - Result: The TMS-derivative will elute earlier and show a sharper peak.[1] Note: The molecular ion will shift to m/z 300/302.[1]

GC-MS Method Parameters

This method is optimized for the resolution of brominated phenol isomers.[1]

Parameter	Setting	Rationale
Inlet	Split (10:1) @ 250°C	Prevents column overload; high temp ensures volatilization of brominated species.[1]
Liner	Deactivated Split Liner with Glass Wool	Glass wool traps non-volatiles; deactivation prevents phenol adsorption.[1]
Column	DB-5ms UI (30m x 0.25mm x 0.25µm)	"Ultra Inert" (UI) phase is essential for active compounds like phenols.[1]
Flow Rate	Helium @ 1.0 mL/min (Constant Flow)	Standard velocity for optimal height equivalent to a theoretical plate (HETP).
Oven Program	60°C (1 min) → 20°C/min → 280°C (3 min)	Fast ramp minimizes run time while maintaining isomer resolution in the 200-260°C range.[1]
Transfer Line	280°C	Prevents condensation of high-boiling brominated products.[1]
MS Source	230°C (EI Mode)	Standard source temperature for reproducible fragmentation. [1]

Analytical Workflow Diagram



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Caption: End-to-end workflow for the qualitative and quantitative analysis of **5-Bromo-2-tert-butylphenol**.

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